molecular formula C10H19NO2 B13450207 tert-Butyl (S)-2-amino-4-methylpent-4-enoate CAS No. 87325-69-7

tert-Butyl (S)-2-amino-4-methylpent-4-enoate

Cat. No.: B13450207
CAS No.: 87325-69-7
M. Wt: 185.26 g/mol
InChI Key: HQVGCJRZCBKNRI-QMMMGPOBSA-N
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Description

Tert-butyl (2S)-2-amino-4-methylpent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an amino group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-4-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters . Additionally, flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable synthesis route .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of large-scale flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-4-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2S)-2-amino-4-methylpent-4-enoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-amino-4-methylpent-4-enoate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both the amino group and the double bond allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

87325-69-7

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4-methylpent-4-enoate

InChI

InChI=1S/C10H19NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h8H,1,6,11H2,2-5H3/t8-/m0/s1

InChI Key

HQVGCJRZCBKNRI-QMMMGPOBSA-N

Isomeric SMILES

CC(=C)C[C@@H](C(=O)OC(C)(C)C)N

Canonical SMILES

CC(=C)CC(C(=O)OC(C)(C)C)N

Origin of Product

United States

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